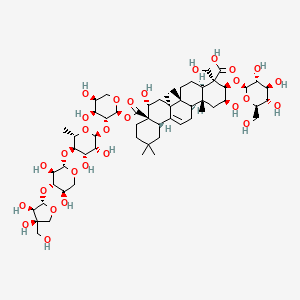
Platyconic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platyconic acid A is a genuine triterpenoid saponin . It is derived from the roots of Platycodon grandiflorum . It has a molecular formula of C57H90O29 and a molecular weight of 1239.3 g/mol . It is a type of compound known as triterpenoids .
Molecular Structure Analysis
The structure of Platyconic acid A was determined on the basis of spectral analysis and chemical evidence . It is identified as platycogenic acid-A 3-O-[β-d-glucopyranoside]-28-O .Chemical Reactions Analysis
The chemical reactions involving Platyconic acid A are not well-documented . More research is needed to understand its chemical reactions.Physical And Chemical Properties Analysis
Platyconic acid A is a solid, white to off-white compound . It is soluble in water at a concentration of 25 mg/mL .Scientific Research Applications
Anti-Inflammatory Properties
Platyconic acid A has demonstrated anti-inflammatory effects. Studies suggest that it inhibits nitric oxide synthase and cyclooxygenase II, contributing to its potential as an anti-inflammatory agent .
Antioxidant Activity
Research indicates that platyconic acid A modulates antioxidant enzymes, which can help protect against oxidative stress. Its ability to reduce hepatic toxicant-induced chronic damage highlights its potential in liver health .
Metabolic Health
Platyconic acid A may play a role in metabolic health. In animal models, it improved glucose metabolism, making it relevant for diabetes management .
Cytotoxicity and Cancer Research
Triterpenoid saponins, including platyconic acid A, have been investigated for their cytotoxic effects. Further exploration of its potential in cancer research is warranted .
Neuroprotection and Cognitive Enhancement
While not directly studied for cognitive enhancement, the broader class of saponins from Platycodon grandiflorum has shown cognitive benefits. Platycodin D, a related compound, has been associated with neuroprotection .
Cardiovascular Health
Although specific studies on platyconic acid A’s cardiovascular effects are limited, its anti-inflammatory and antioxidant properties may contribute to overall heart health.
Mechanism of Action
Target of Action
Platyconic Acid A (PA) primarily targets insulin receptors in adipocytes and peroxisome proliferator-activated receptors gamma (PPAR-γ) . These receptors play a crucial role in glucose homeostasis and insulin sensitivity .
Mode of Action
PA increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes, possibly by acting as a PPAR-γ activator . It also inhibits TGF-β1-induced activation of hepatic stellate cells (HSCs) by blocking SMAD-dependent and SMAD-independent pathways .
Biochemical Pathways
PA affects the insulin signaling pathway and the PPAR-γ pathway . It enhances insulin sensitivity, leading to increased glucose uptake . PA also activates PPAR-γ, a key regulator of lipid metabolism and inflammation . In addition, PA suppresses TGF-β1-induced smad2/3 phosphorylation and smad binding elements 4 (SBE4) luciferase activity .
Pharmacokinetics
The fact that pa exhibits biological effects when orally administered to mice suggests it has sufficient bioavailability .
Result of Action
PA improves glucose homeostasis in type 2 diabetic mice, partly by enhancing hepatic and adipocyte insulin sensitivity . It increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . PA also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, and improves insulin signaling and increases GLUT4 translocation into the membranes .
Action Environment
The roots of platycodon grandiflorum, from which pa is derived, have been used as a folk remedy for various diseases in different environments , suggesting that PA may be relatively stable under various conditions.
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAMPXMNQQFQO-JQIGHYGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platyconic acid A | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

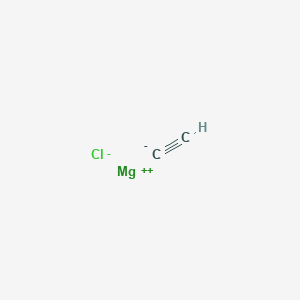

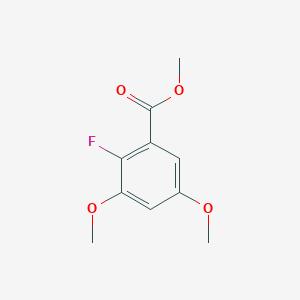
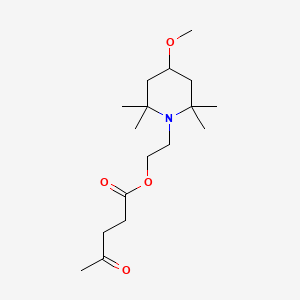

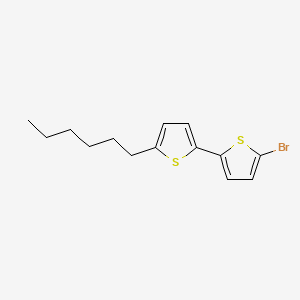


![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)
![10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one](/img/structure/B3029423.png)

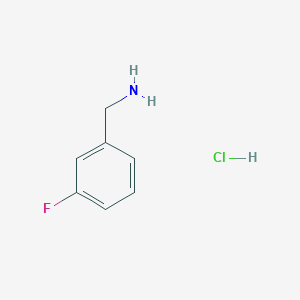
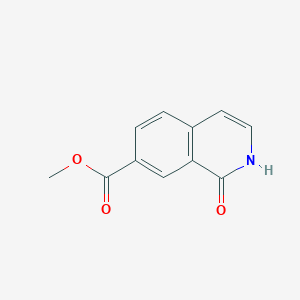
![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)